molecular formula C27H36N2O6S B12636791 2-{2-[1-(2,5-Dimethoxy-phenyl)-4a-hydroxy-octahydro-isoquinolin-2-yl]-acetylamino}-4,5-dimethyl-thiophene-3-carboxylic acid methyl ester

2-{2-[1-(2,5-Dimethoxy-phenyl)-4a-hydroxy-octahydro-isoquinolin-2-yl]-acetylamino}-4,5-dimethyl-thiophene-3-carboxylic acid methyl ester

Cat. No.: B12636791
M. Wt: 516.7 g/mol
InChI Key: UELADTJVDCZMTL-UHFFFAOYSA-N
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Description

2-{2-[1-(2,5-Dimethoxy-phenyl)-4a-hydroxy-octahydro-isoquinolin-2-yl]-acetylamino}-4,5-dimethyl-thiophene-3-carboxylic acid methyl ester is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[1-(2,5-Dimethoxy-phenyl)-4a-hydroxy-octahydro-isoquinolin-2-yl]-acetylamino}-4,5-dimethyl-thiophene-3-carboxylic acid methyl ester involves multiple steps, each requiring specific reagents and conditions. The general synthetic route can be outlined as follows:

    Formation of the Isoquinoline Core: The synthesis begins with the formation of the isoquinoline core, which is achieved through a Pictet-Spengler reaction. This involves the condensation of a 2,5-dimethoxyphenylacetaldehyde with an amine, followed by cyclization under acidic conditions.

    Hydroxylation: The next step involves the hydroxylation of the isoquinoline core to introduce the hydroxy group at the 4a position. This can be achieved using a suitable oxidizing agent such as m-chloroperbenzoic acid.

    Acetylation: The hydroxylated isoquinoline is then acetylated using acetic anhydride to introduce the acetylamino group.

    Thiophene Ring Formation: The thiophene ring is synthesized separately through a series of reactions involving the formation of a 4,5-dimethylthiophene-3-carboxylic acid. This is then esterified using methanol and a strong acid catalyst like sulfuric acid.

    Coupling: The final step involves coupling the isoquinoline derivative with the thiophene ester through an amide bond formation. This can be achieved using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

2-{2-[1-(2,5-Dimethoxy-phenyl)-4a-hydroxy-octahydro-isoquinolin-2-yl]-acetylamino}-4,5-dimethyl-thiophene-3-carboxylic acid methyl ester can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group at the 4a position can be oxidized to a ketone using oxidizing agents such as Jones reagent or pyridinium chlorochromate.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The methoxy groups on the phenyl ring can undergo nucleophilic substitution reactions with strong nucleophiles such as sodium hydride.

Common Reagents and Conditions

    Oxidation: Jones reagent (chromic acid in acetone), pyridinium chlorochromate (PCC)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu)

Major Products

    Oxidation: Formation of a ketone at the 4a position.

    Reduction: Formation of an alcohol from the ester group.

    Substitution: Replacement of methoxy groups with other nucleophiles.

Scientific Research Applications

    Medicinal Chemistry: This compound can be used as a lead compound for the development of new drugs, particularly those targeting neurological disorders due to its isoquinoline core.

    Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules, especially those containing multiple functional groups.

    Material Science: The unique structure of this compound makes it a candidate for the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 2-{2-[1-(2,5-Dimethoxy-phenyl)-4a-hydroxy-octahydro-isoquinolin-2-yl]-acetylamino}-4,5-dimethyl-thiophene-3-carboxylic acid methyl ester is not fully understood. it is believed to interact with specific molecular targets and pathways:

    Molecular Targets: Potential targets include enzymes and receptors involved in neurotransmission, such as monoamine oxidase and serotonin receptors.

    Pathways Involved: The compound may modulate neurotransmitter levels and receptor activity, leading to changes in neuronal signaling and function.

Comparison with Similar Compounds

Similar Compounds

  • **2-{2-[1-(2,5-Dimethoxy-phenyl)-4a-hydroxy-octahydro-isoquinolin-2-yl]-acetylamino}-4,5-dimethyl-thiophene-3-carboxylic acid
  • **2-{2-[1-(2,5-Dimethoxy-phenyl)-4a-hydroxy-octahydro-isoquinolin-2-yl]-acetylamino}-4,5-dimethyl-thiophene-3-carboxylic acid ethyl ester

Uniqueness

The uniqueness of 2-{2-[1-(2,5-Dimethoxy-phenyl)-4a-hydroxy-octahydro-isoquinolin-2-yl]-acetylamino}-4,5-dimethyl-thiophene-3-carboxylic acid methyl ester lies in its combination of functional groups and structural features, which confer specific chemical and biological properties

Properties

Molecular Formula

C27H36N2O6S

Molecular Weight

516.7 g/mol

IUPAC Name

methyl 2-[[2-[1-(2,5-dimethoxyphenyl)-4a-hydroxy-1,3,4,5,6,7,8,8a-octahydroisoquinolin-2-yl]acetyl]amino]-4,5-dimethylthiophene-3-carboxylate

InChI

InChI=1S/C27H36N2O6S/c1-16-17(2)36-25(23(16)26(31)35-5)28-22(30)15-29-13-12-27(32)11-7-6-8-20(27)24(29)19-14-18(33-3)9-10-21(19)34-4/h9-10,14,20,24,32H,6-8,11-13,15H2,1-5H3,(H,28,30)

InChI Key

UELADTJVDCZMTL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=C1C(=O)OC)NC(=O)CN2CCC3(CCCCC3C2C4=C(C=CC(=C4)OC)OC)O)C

Origin of Product

United States

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